molecular formula C20H22F2N2O3S B11347276 N-(3,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3,4-difluorophenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11347276
M. Wt: 408.5 g/mol
InChI Key: MGXCUDSXHXOFRX-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The difluorophenyl and methylphenyl groups are introduced through specific substitution reactions. Common reagents used in these reactions include fluorinating agents and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl and methylphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-3-(4-methylphenyl)acrylamide
  • 3,4-Difluorobenzamide, N-(3-methylphenyl)-

Uniqueness

N-(3,4-Difluorophenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22F2N2O3S/c1-14-3-2-4-15(11-14)13-28(26,27)24-9-7-16(8-10-24)20(25)23-17-5-6-18(21)19(22)12-17/h2-6,11-12,16H,7-10,13H2,1H3,(H,23,25)

InChI Key

MGXCUDSXHXOFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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